1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione
Overview
Description
1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is a chemical compound . It is the simplest fluorinated 1,3,5-triketone .
Synthesis Analysis
A simple, convenient, and effective method to synthesize this compound on a preparative scale was developed . The compound was obtained by a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester and isolated as a solid monohydrate from the reaction mixture .Molecular Structure Analysis
The molecular structure of this compound contains a total of 19 bonds; 15 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 3 ketones (aliphatic) .Chemical Reactions Analysis
Due to their polyfunctional nature and high reactivity, 1,3,5-triketones are versatile reaction partners in a variety of organic transformations . They are also valuable tridentate ligands in coordination chemistry, being able to coordinate both one and two metal ions per molecule .Scientific Research Applications
Synthesis and Chemical Properties
1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is a fluorinated 1,3,5-triketone synthesized via a Claisen-type double condensation method. This compound exhibits unique tautomeric features (keto–enol, ring–chain) in various solvents (Sevenard et al., 2006).
Metal Complex Formation
This compound is capable of forming metal complexes, as demonstrated with magnesium, cobalt(II), nickel(II), copper(II), and zinc(II). These complexes indicate its potential in aiding coordinative saturation in the binuclear complexes formed (Fenton, Gayda, & Holmes, 1977).
Spectroscopic Studies and Tautomerism
Spectroscopic studies on the tautomers of heptane-2,4,6-trione and its methylated homologues reveal the presence of triketo-, monoenol-, and bisenol forms, with variations influenced by methyl groups. This study contributes to understanding the compound's behavior in solution phases (Sagara, Kobayashi, & Ueno, 1972).
Interaction with Other Metal Ions
The compound's interaction with other metal ions, such as nickel(II) and cobalt(II), is explored in studies involving equilibrium constants and the compositions of complexes formed in solution. These findings are significant for understanding the compound's chemical reactivity and potential applications in coordination chemistry (Hynes & Walsh, 1985).
Applications in Organometallic Chemistry
Studies involving reactions of metal ions with this compound further elucidate its potential in organometallic chemistry. For instance, its reaction with platinum(II) carbonate complexes and the resulting molecular structures offer insights into its utility in creating complex organometallic structures (Imran et al., 1985).
Kinetics and Mechanism Studies
The kinetics and mechanisms of the reactions of various metal ions (e.g., dioxouranium(VI), copper(II)) with heptane-2,4,6-trione reveal the compound's reactivity and potential for forming complex molecular structures (Hynes & Kelly, 1991).
Schiff Base Metal Complexes
This compound is used in synthesizing macrocyclic Schiff bases, leading to the formation of mononuclear complexes with various transition metals. These complexes have been characterized by their infrared, diffuse-reflectance, and mass spectra, as well as room-temperature magnetic moments, showcasing the compound's versatility in coordination chemistry (Fenton & Gayda, 1977).
Safety and Hazards
Mechanism of Action
Target of Action
1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is primarily involved in the formation of metal complexes . It acts as a ligand, binding to various metal ions to form these complexes . The role of these complexes can vary widely, depending on the specific metal ion involved and the environmental context .
Mode of Action
The compound interacts with its targets (metal ions) through coordination bonds , where the metal ion and the compound share an electron pair . This results in the formation of stable metal complexes . The exact nature of these interactions and the resulting changes can depend on the specific metal ion involved .
Biochemical Pathways
Given its role in forming metal complexes, it’s likely that it could influence pathways where these metal ions play a crucial role .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the nature of the metal complex formed. These complexes can have various roles, from catalyzing reactions to influencing the structure and function of proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, the formation and stability of the metal complexes can be influenced by these factors .
Properties
IUPAC Name |
1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6O3/c8-6(9,10)4(15)1-3(14)2-5(16)7(11,12)13/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYCFRMFDLHBBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CC(=O)C(F)(F)F)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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